N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
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Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Packing Motifs
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide demonstrates interesting supramolecular packing motifs. Lightfoot et al. (1999) described aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Enantioselective Synthesis
The compound also plays a role in the enantioselective synthesis of piperidines. Calvez, Chiaroni, and Langlois (1998) achieved the synthesis of erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine, leading to the creation of (2S,3R)-1-benzyl-3-hydroxy-2-phenylpiperidine (Calvez, Chiaroni, & Langlois, 1998).
Antiplasmodial Activities
Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amines, demonstrating significant activity against Plasmodium falciparum. This research reveals potential therapeutic applications in treating malaria (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Synthesis and Characterization
A novel approach to the synthesis and characterization of this compound involves the introduction of deuterium and tritium, as detailed by Shevchenko, Nagaev, and Myasoedov (2014). This study highlights the preparation of labeled compounds, offering insights into their structural analysis and potential applications in radiolabeling for biological studies (Shevchenko, Nagaev, & Myasoedov, 2014).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) discovered a new benzamide from endophytic Streptomyces YIM67086, showcasing antimicrobial and antioxidant activities. This study underscores the potential of benzamides, including N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, in developing new antimicrobial agents with added antioxidant benefits (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Corrosion Inhibition Studies
Mishra et al. (2018) conducted synthesis, characterization, and corrosion inhibition studies on N-phenyl-benzamide derivatives, demonstrating their efficacy in preventing acidic corrosion of mild steel. This research highlights a novel application area of benzamides in materials science, focusing on their protective properties in corrosive environments (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-9-8-15(12-16(17)25-10-3-2-7-18(25)26)24-19(27)13-5-4-6-14(11-13)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXHFDDJAQZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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